molecular formula C13H11ClN4OS B12312585 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12312585
M. Wt: 306.77 g/mol
InChI Key: KVQKFRIVNSTWKK-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system, and is substituted with chloro, methoxyphenyl, and methylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a substituted phenylhydrazine and an appropriate diketone, the reaction proceeds through cyclization and subsequent functional group modifications to introduce the chloro, methoxyphenyl, and methylthio groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. The chloro, methoxyphenyl, and methylthio groups contribute to its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(methylthio)-5,7-dihydrofuro[3,4-d]pyrimidine
  • 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate

Uniqueness

4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and bioavailability, while the chloro and methylthio groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

Molecular Formula

C13H11ClN4OS

Molecular Weight

306.77 g/mol

IUPAC Name

4-chloro-1-(4-methoxyphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H11ClN4OS/c1-19-9-5-3-8(4-6-9)18-12-10(7-15-18)11(14)16-13(17-12)20-2/h3-7H,1-2H3

InChI Key

KVQKFRIVNSTWKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)SC)Cl

Origin of Product

United States

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